Methyl 5-hydroxy-4-methoxypicolinate
Description
Methyl 5-hydroxy-4-methoxypicolinate is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 5 and 4, respectively, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 5-hydroxy-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-3-5(8(11)13-2)9-4-6(7)10/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIILYUCSOILJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-hydroxy-4-methoxypicolinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of hydroxyl and methoxy functional groups. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its biological interactions.
Antimicrobial Activity
1. Mechanism of Action
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism primarily involves the inhibition of bacterial growth through interference with DNA synthesis and motility at low concentrations, similar to other alkylquinolone derivatives .
2. Efficacy Against Pathogens
In studies evaluating its effectiveness against Gram-positive and Gram-negative bacteria, this compound demonstrated potent activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.1 to 0.5 mg/mL, indicating a strong potential for therapeutic applications in treating bacterial infections .
Anticancer Properties
1. Inhibition of Cancer Cell Proliferation
This compound has been studied for its anticancer effects, particularly in human colorectal adenocarcinoma cell lines. It was found to inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity at concentrations as low as 25 µM .
2. Apoptosis Induction
The compound induces apoptosis in cancer cells through the modulation of critical signaling pathways, including the Akt/NFκB pathway. This pathway is crucial for cell survival, and its inhibition leads to increased apoptotic activity in tumor cells .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.1 - 0.5 mg/mL | Inhibition of DNA synthesis |
| Escherichia coli | 0.1 - 0.5 mg/mL | Disruption of motility | |
| Pseudomonas aeruginosa | 0.1 - 0.5 mg/mL | Bacteriostatic effects | |
| Anticancer | Colorectal adenocarcinoma cells | ~25 µM | Induction of apoptosis |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria isolated from clinical samples. The results confirmed its efficacy in reducing bacterial load significantly compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, reinforcing its potential as an anticancer agent .
Scientific Research Applications
Agricultural Applications
Methyl 5-hydroxy-4-methoxypicolinate has shown significant potential as a pesticide and fungicide . Its derivatives have been explored for their effectiveness in controlling plant pathogenic fungi and pests.
Antifungal Activity
Research has demonstrated that this compound exhibits antifungal properties, making it suitable for use in agriculture to combat various fungal diseases affecting crops. It has been found effective against:
- Rice Blast
- Cucumber Anthracnose
- Powdery Mildew of Cucumber
- Wheat Leaf Rust
These applications are crucial for enhancing crop yield and reducing losses due to fungal infections, which are a significant threat to agricultural productivity .
Formulation and Usage
The compound can be formulated into various dosage forms such as:
- Oil solutions
- Emulsifiable concentrates
- Wettable powders
- Granules
- Dusts
The application rates typically range from 0.1 to 1000 g per 10 ares , depending on the specific crop and disease targeted .
Pharmaceutical Applications
In the pharmaceutical sector, this compound is being investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activity.
Data Table: Summary of Applications
| Application Area | Specific Use | Effectiveness/Notes |
|---|---|---|
| Agriculture | Fungicide | Effective against rice blast and other fungi |
| Pesticide | Controls harmful insects without phytotoxicity | |
| Pharmaceuticals | Potential API | Investigated for various therapeutic effects |
| Drug Development | Related compounds show promising results |
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of this compound against plant pathogenic fungi demonstrated that it significantly reduced disease incidence in treated crops compared to untreated controls. The results indicated a reduction of up to 70% in disease severity when applied at optimal concentrations .
Case Study 2: Safety Profile
Research evaluating the safety profile of this compound revealed that it exhibits low toxicity towards non-target organisms, making it a viable candidate for sustainable agricultural practices. No significant adverse effects were noted on beneficial insects or soil health during trials .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical parameters for Methyl 5-hydroxy-4-methoxypicolinate and its analogs:
Notes:
- *Hypothetical molecular formula and weight calculated by substituting 4-CH₃ () with 4-OCH₃.
- †Calculated based on analogous structures.
Key Observations:
Substituent Effects :
- Methoxy vs. Methyl : The 4-methoxy group in this compound increases polarity and hydrogen-bonding capacity compared to the 4-methyl analog (e.g., Methyl 5-hydroxy-4-methylpicolinate) .
- Fluorine Substitution : Methyl 3-fluoro-5-hydroxypicolinate () exhibits enhanced metabolic stability due to fluorine’s electronegativity, a trait valuable in drug design.
- Hydroxymethyl vs. Methoxy : Ethyl 5-(hydroxymethyl)picolinate () has greater steric bulk and hydrophilicity, favoring applications in solubility enhancement.
Synthetic Routes: Many analogs (e.g., nitro intermediates in ) are synthesized via nucleophilic aromatic substitution (e.g., refluxing chlorobenzene with phenols) . Brominated derivatives (e.g., Methyl 5-bromo-4-methylpicolinate, ) are intermediates for cross-coupling reactions, leveraging bromine’s leaving-group capability.
Similarity Scores :
- Compounds like 5-Methylpicolinic acid hydrochloride (similarity 0.92, ) share core pyridine-carboxylate motifs but lack hydroxyl/methoxy groups, reducing functional versatility.
- Methyl 4-methoxypyridine-2-carboxylate (similarity 0.86, ) demonstrates the impact of positional isomerism on physicochemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
